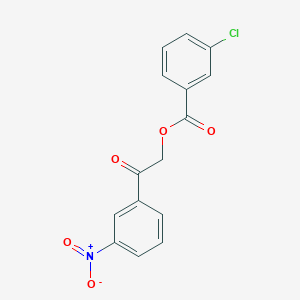![molecular formula C21H26N2O2S B3935552 N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B3935552.png)
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-propoxybenzamide
描述
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-propoxybenzamide, commonly known as BPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of science. This compound belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of BPTP is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BPTP has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and physiological effects:
BPTP has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). BPTP has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are known to contribute to oxidative stress-related diseases.
实验室实验的优点和局限性
BPTP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its biological activity can be easily measured using various biochemical and cellular assays. However, BPTP also has some limitations. It is relatively unstable and can degrade over time, which can affect its biological activity. In addition, BPTP has not been extensively tested in vivo, and its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on BPTP. One area of interest is the development of more stable analogs of BPTP that retain its biological activity. Another area of interest is the investigation of the potential use of BPTP in the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the safety and efficacy of BPTP in humans need to be extensively tested in clinical trials before it can be considered for therapeutic use.
科学研究应用
BPTP has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. BPTP has also been shown to possess potent antioxidant properties and has been investigated for its potential use in the treatment of oxidative stress-related diseases.
属性
IUPAC Name |
N-[(4-butan-2-ylphenyl)carbamothioyl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-4-14-25-19-12-8-17(9-13-19)20(24)23-21(26)22-18-10-6-16(7-11-18)15(3)5-2/h6-13,15H,4-5,14H2,1-3H3,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHDBXUAKZJJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide](/img/structure/B3935477.png)
![N~2~-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3935491.png)
![4-butoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3935492.png)
![(2,4-dimethylphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3935493.png)
![N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B3935521.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B3935529.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3935531.png)
![N-[3-(1-azepanylcarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B3935539.png)
![5-[3-(aminomethyl)pyrrolidin-1-yl]-2-[3-(2-methoxyphenoxy)propyl]pyridazin-3(2H)-one](/img/structure/B3935542.png)
![(9H-fluoren-2-ylmethyl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine](/img/structure/B3935545.png)
![3-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-4-methoxybenzaldehyde](/img/structure/B3935555.png)
![N-(4-{[(1-isopropyl-2-methylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3935560.png)
